molecular formula C12H12ClN3O B2883373 4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine CAS No. 339021-08-8

4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine

Cat. No.: B2883373
CAS No.: 339021-08-8
M. Wt: 249.7
InChI Key: WOLAWBYIEFHDQW-UHFFFAOYSA-N
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Description

“4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.7 . It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a series of reactions, including addition and elimination . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, can undergo various chemical reactions. For instance, the Dimroth rearrangement, a type of isomerization of heterocycles, involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C12H12ClN3O and a molecular weight of 249.7 . Further details about its physical and chemical properties are not available in the current literature.

Scientific Research Applications

Chlorophenols and Environmental Impact

Research on chlorophenols, such as the review on their presence in Municipal Solid Waste Incineration (MSWI) by Peng et al. (2016), highlights their role as precursors to dioxins in thermal processes. This study suggests a correlation between chlorophenols and chlorobenzene concentrations, emphasizing the environmental implications of chlorophenol production and degradation pathways (Peng et al., 2016).

Pyrimidines and Pharmacological Research

Pyrimidines serve as a foundational structure for various pharmacological agents due to their wide range of biological activities. Rashid et al. (2021) provide a comprehensive review of the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives, outlining the potential for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Pyrimidines in Anticancer Research

The exploration of pyrimidines in cancer research is documented by Kaur et al. (2014), who review the anticancer properties of pyrimidine-based compounds across diverse scaffolds. This patent literature review highlights the versatility of pyrimidines in targeting various cancer pathways, indicating their significant potential as anticancer agents (Kaur et al., 2014).

Hybrid Catalysts and Pyrimidine Synthesis

The synthesis of pyrimidine derivatives through hybrid catalysts is discussed by Parmar et al. (2023), emphasizing the role of these catalysts in the development of medicinally relevant pyrimidine scaffolds. This review underscores the importance of innovative synthesis techniques in expanding the utility and efficiency of pyrimidine production (Parmar et al., 2023).

Mechanism of Action

While the specific mechanism of action for “4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine” is not detailed in the available literature, pyrimidine derivatives are known to exhibit a range of pharmacological effects. For example, they have been shown to inhibit the expression and activities of certain vital inflammatory mediators .

Properties

IUPAC Name

4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8(11-6-7-15-12(14)16-11)17-10-4-2-9(13)3-5-10/h2-8H,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLAWBYIEFHDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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